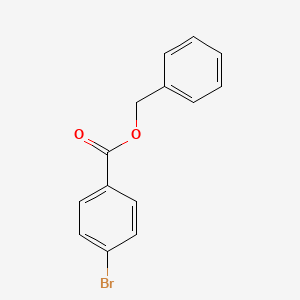

Benzyl 4-bromobenzoate

Description

Significance of Aryl Halides in Synthetic Strategies

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are of fundamental importance in synthetic organic chemistry. fiveable.me Their significance stems from their role as versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular construction. fiveable.me They are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. fiveable.me These reactions are indispensable for the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and conducting polymers. iitk.ac.innumberanalytics.com

The reactivity of an aryl halide is influenced by the nature of the halogen atom; for instance, aryl iodides are generally more reactive than aryl bromides or chlorides in many coupling reactions. fiveable.me However, this reactivity allows chemists to achieve selective transformations and build intricate molecular architectures. fiveable.me The introduction of a halogen onto an aromatic ring alters its electronic properties and provides a reactive "handle" for further chemical modification, making aryl halides indispensable intermediates in multi-step syntheses. numberanalytics.com They are used in the production of a wide range of products, from insecticides and herbicides to drugs like the antibiotic chloramphenicol (B1208) and the anti-inflammatory ibuprofen. iitk.ac.inlibretexts.org

Benzyl (B1604629) Esters as Key Intermediates and Target Molecules

Benzyl esters are a crucial class of organic compounds valued for their role as both target molecules and key chemical intermediates. acs.org One of their most important applications in multi-step synthesis is as a protecting group for carboxylic acids. libretexts.orgacs.org The benzyl group can be introduced via esterification and later selectively removed under specific conditions, most notably through catalytic hydrogenolysis. libretexts.orgacs.org This method of deprotection is advantageous because it is mild and often does not affect other functional groups within the molecule, such as other esters (e.g., methyl or ethyl esters) or benzyl ethers. organic-chemistry.org

Beyond their role in protection strategies, benzyl esters are themselves valuable target molecules found in fine chemicals, polymers, and pharmaceuticals. acs.org Consequently, the development of efficient methods for their synthesis has attracted considerable attention. acs.org Traditional methods often involve the reaction of carboxylic acids or their derivatives with benzyl alcohol or benzyl halides. acs.org More advanced, atom-economic strategies have been developed, including the direct palladium-catalyzed acyloxylation of toluene (B28343) with carboxylic acids, which forms benzyl esters by activating C-H bonds. organic-chemistry.org

Overview of the Research Landscape for Benzyl 4-bromobenzoate (B14158574)

Benzyl 4-bromobenzoate is a halogenated benzoate (B1203000) ester that combines the structural features of both an aryl halide and a benzyl ester. This makes it a subject of interest in synthetic and materials research. Its synthesis is typically achieved through the esterification of 4-bromobenzoic acid with benzyl alcohol. vulcanchem.com

The compound serves as a useful intermediate in various synthetic applications. The bromine atom on the phenyl ring can participate in cross-coupling reactions, allowing for the construction of biaryl systems or the introduction of other functional groups. vulcanchem.com For instance, the absolute configuration of certain molecules has been determined through X-ray crystal analysis of their corresponding 4-bromobenzoate derivatives, highlighting the utility of this moiety in structural chemistry. researchgate.net

Research has also explored the reactivity of related compounds in novel chemical transformations. In one study, benzyl carboxylate was used as a nucleophile in a cross-coupling reaction with methyl 4-bromobenzoate, demonstrating the potential for C(sp³)–C(sp²) bond formation. chemrxiv.org The physical and chemical properties of this compound are well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| Molecular Formula | C₁₄H₁₁BrO₂ nih.gov |

| Molecular Weight | 291.14 g/mol nih.gov |

| CAS Number | 92152-56-2 nih.gov |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| InChI Key | CKXJOUQTHOVDON-UHFFFAOYSA-N sigmaaldrich.com |

Studies involving N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines have utilized analytical techniques like GC-MS and GC-IR, where understanding the fragmentation and spectral properties of brominated benzyl structures is crucial. ojp.gov

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXJOUQTHOVDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches

Direct esterification, a fundamental reaction in organic chemistry, provides the most straightforward route to Benzyl (B1604629) 4-bromobenzoate (B14158574). This typically involves the reaction of 4-bromobenzoic acid and benzyl alcohol in the presence of an acid catalyst.

The classical method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com In this equilibrium-controlled process, 4-bromobenzoic acid is heated with an excess of benzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com To drive the equilibrium towards the product side, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of the alcohol. organic-chemistry.orgoperachem.com

Table 1: Fischer-Speier Esterification of 4-Bromobenzoic Acid

| Reactants | Catalyst | Key Conditions | Product |

| 4-Bromobenzoic Acid, Benzyl Alcohol | H₂SO₄ or p-TsOH | Reflux, removal of water | Benzyl 4-bromobenzoate |

Various catalytic systems can be employed to facilitate the esterification of 4-bromobenzoic acid. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be difficult to separate from the reaction mixture. operachem.com This has led to the exploration of heterogeneous catalysts.

Montmorillonite K10, a type of clay, has emerged as an efficient and environmentally benign solid acid catalyst for esterification reactions. niscpr.res.indntb.gov.ua Its advantages include ease of handling, high surface area, the presence of both Brønsted and Lewis acid sites, and the ability to be recycled. mdpi.com The use of Montmorillonite K10 can lead to high yields of esters under solvent-free conditions, simplifying the work-up procedure. niscpr.res.inmdpi.com

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄) | High catalytic activity | Difficult to separate, corrosive |

| Heterogeneous | Montmorillonite K10 | Easily separable, reusable, eco-friendly | May require higher temperatures or longer reaction times |

The choice of solvent can significantly influence the outcome of the esterification reaction. Often, an excess of the alcohol reactant (benzyl alcohol in this case) can serve as the solvent, which also helps to shift the reaction equilibrium towards the product. operachem.com In other scenarios, an inert solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609), is used to facilitate water removal with a Dean-Stark trap. operachem.com

Increasingly, solvent-free reactions are being developed to align with the principles of green chemistry. researchgate.net For the synthesis of this compound, a solvent-free approach using a solid acid catalyst like Montmorillonite K10 can be an effective strategy, minimizing waste and simplifying purification. mdpi.com

Alternative Synthetic Routes Involving Precursors

An indirect route to this compound involves the Baeyer-Villiger oxidation of 4'-bromoacetophenone (B126571). organic-chemistry.orgsigmaaldrich.comwikipedia.org This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the ketone into an ester. adichemistry.comnih.gov The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. In the case of 4'-bromoacetophenone, the 4-bromophenyl group has a higher migratory aptitude than the methyl group, leading to the formation of 4-bromophenyl acetate. organic-chemistry.org

This intermediate, 4-bromophenyl acetate, can then be hydrolyzed to 4-bromophenol (B116583). Subsequent esterification of 4-bromophenol with benzoic acid is not a direct route to the target molecule. A more direct, albeit conceptually different, approach would be the esterification of 4-bromobenzoic acid (which could be synthesized from 4'-bromoacetophenone via haloform reaction or other oxidation methods) with benzyl alcohol as described in section 2.1. However, the Baeyer-Villiger oxidation itself is a powerful tool for creating esters from ketones.

A plausible, though more complex, pathway from 4'-bromoacetophenone could involve its conversion to 4-bromobenzoic acid, followed by esterification. The oxidation of the methyl ketone to a carboxylic acid can be achieved using strong oxidizing agents.

The chemistry of aryl methyl ketones provides pathways to various brominated aromatic compounds that can be precursors to bromobenzoates. For instance, the methyl group of an aryl methyl ketone can be functionalized. One such transformation is the conversion into a dimethyl aryl acylsulfonium bromide by reaction with hydrobromic acid and dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov While this specific reaction leads to a different class of compounds, it highlights the reactivity of the methyl ketone group.

Another relevant transformation is the bromination of the aromatic ring of aryl methyl ketones. For example, the reaction of acetophenone (B1666503) with hypobromous acid can lead to ring bromination. This method could be applied to synthesize various brominated acetophenones, which could then be converted to the corresponding bromobenzoic acids and subsequently to their benzyl esters.

These conversions of methyl ketones, while not direct routes to this compound from 4'-bromoacetophenone, are important synthetic tools for the preparation of a variety of substituted bromobenzoates.

Derivatization from Related Halogenated Benzoates

The conversion of related halogenated benzoates serves as a primary route for synthesizing functionalized molecules. These methods often exploit the reactivity of precursors to introduce or modify bromine-containing functional groups.

The synthesis of benzyl 4-(bromomethyl)benzoate (B8499459) from its corresponding hydroxymethyl precursor, benzyl 4-(hydroxymethyl)benzoate, is a key transformation that activates the benzylic position for further reactions. This conversion of a benzylic alcohol to a benzylic bromide can be accomplished using various standard brominating agents. The reactivity of the benzylic position is enhanced by the adjacent aromatic ring, which stabilizes potential cationic or radical intermediates. chemistrysteps.com

Common reagents for this type of transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), known as the Appel reaction. These methods are generally effective for converting primary and secondary benzylic alcohols into their corresponding bromides with high efficiency. The choice of reagent and reaction conditions can be optimized to maximize yield and minimize side reactions.

Table 1: Representative Conditions for Bromination of Benzylic Alcohols

Reagent System Typical Solvent General Conditions Mechanism Type Phosphorus Tribromide (PBr₃) Diethyl ether, THF 0 °C to room temperature Sɴ2-like Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) Dichloromethane (DCM), Acetonitrile (B52724) (MeCN) 0 °C to room temperature Appel Reaction N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) Dichloromethane (DCM) Room temperature Sɴ2-like

The bromomethyl group of benzyl 4-(bromomethyl)benzoate is highly susceptible to chemical transformations, making it a versatile synthetic intermediate. Its primary reactivity is centered around nucleophilic substitution and, to a lesser extent, redox reactions.

Nucleophilic Substitution: The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions. As a primary benzylic halide, it readily undergoes Sɴ2 reactions with a wide range of nucleophiles. chemistry.coach The reaction is facilitated by the stability of the transition state, which is influenced by the adjacent benzene ring. chemistrysteps.com Stronger nucleophiles lead to rapid displacement of the bromide ion. Common nucleophiles include amines, azides, cyanides, thiols, and carboxylates, allowing for the introduction of diverse functional groups. In cases involving weaker nucleophiles or conditions that favor carbocation formation, an Sɴ1 mechanism may compete, due to the resonance stabilization of the resulting benzylic carbocation. stackexchange.comquora.com

Table 2: Examples of Nucleophilic Substitution on a Benzylic Bromide Moiety

Nucleophile Product Functional Group Reaction Type Amine (R-NH₂) Substituted Amine Sɴ2 Azide (N₃⁻) Azide Sɴ2 Cyanide (CN⁻) Nitrile Sɴ2 Hydroxide (OH⁻) Alcohol Sɴ1/Sɴ2

Redox Reactions: The benzylic position can also participate in redox reactions. Oxidation of the benzylic carbon is possible, though it requires specific conditions to avoid affecting other parts of the molecule. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic position that has at least one hydrogen atom to a carboxylic acid. chemistrysteps.com However, for a substrate like benzyl 4-(bromomethyl)benzoate, such harsh conditions would likely cleave the ester bond as well. More controlled oxidation to an aldehyde would require milder reagents. Conversely, reduction of the bromomethyl group to a methyl group can be achieved through catalytic hydrogenation or using reducing agents that react with alkyl halides.

Multi-Component and Cascade Reaction Sequences Incorporating Bromobenzoate Moieties

Bromobenzoate moieties, such as those in this compound, are valuable substrates for multi-component and cascade reactions, which allow for the construction of complex molecules in a single pot. baranlab.org These reactions enhance synthetic efficiency by minimizing purification steps and resource usage.

The aryl bromide functionality of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions. These reactions form the basis of many multi-component sequences. For example, a Suzuki, Heck, or Sonogashira reaction can be used to form a new carbon-carbon bond at the 4-position of the benzoate (B1203000) ring. This initial coupling can be designed to introduce a new functional group that subsequently participates in an intramolecular cyclization or another intermolecular reaction, creating a cascade sequence. mdpi.com

A cascade reaction is a process involving two or more consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all under the same reaction conditions. baranlab.org For instance, a bromobenzoate derivative could undergo a Sonogashira coupling with a terminal alkyne that also contains a nucleophilic group. Following the initial coupling, the nucleophile could attack the newly introduced alkyne (or another part of the molecule) in a subsequent cyclization step, all catalyzed by the same metal complex. Such sequences are powerful tools for the rapid synthesis of heterocyclic compounds and other complex architectures.

Table 3: Potential Multi-Component Reactions Involving an Aryl Bromide Moiety

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed Suzuki Coupling Organoboron compound Pd(PPh₃)₄ + Base C-C (Aryl-Aryl) Heck Coupling Alkene Pd(OAc)₂ + Ligand + Base C-C (Aryl-Vinyl) Sonogashira Coupling Terminal Alkyne Pd catalyst + Cu(I) cocatalyst + Base C-C (Aryl-Alkynyl) Buchwald-Hartwig Amination Amine Pd catalyst + Ligand + Base C-N (Aryl-Amine)

Compound Index

Table 4: List of Chemical Compounds Mentioned

Chemical Reactivity and Transformation Mechanisms

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions where two different organic fragments are joined together with the aid of a metal catalyst. Benzyl (B1604629) 4-bromobenzoate (B14158574), possessing an aryl bromide moiety, is an excellent substrate for such transformations.

Palladium-Catalyzed Negishi Cross-Coupling Utilizing Halogenated Benzoates as Substrates

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is noted for its broad scope and high functional group tolerance. wikipedia.orgresearchgate.net Halogenated benzoates, such as Benzyl 4-bromobenzoate, serve as effective electrophilic partners in this coupling.

Research has demonstrated the successful coupling of various aryl halides with organozinc reagents. For instance, a method has been developed for the cross-coupling of a range of β-hydrogen-containing primary alkyl iodides, bromides, chlorides, and tosylates with an array of alkyl-, alkenyl-, and arylzinc halides. nih.gov This process, catalyzed by a palladium system, is compatible with ester functionalities, indicating its applicability to substrates like this compound. nih.gov In a related example, ethyl 4-bromobenzoate has been successfully coupled with benzylic chlorides in the presence of zinc dust and a palladium catalyst to form diarylmethane structures. nih.gov The general mechanism for a palladium-catalyzed Negishi coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Table 1: Examples of Negishi Cross-Coupling with Benzoate (B1203000) Substrates This table is interactive. Click on the headers to sort.

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| Ethyl 4-bromobenzoate | 3-Methoxybenzyl chloride / Zn | PdCl₂(Amphos)₂ | Diarylalkane | High |

| Ethyl 4-iodobenzoate | BuZnBr∙LiBr | Pd(OAc)₂/2 S-Phos | Alkylarene | - |

| Aryl Bromides | Alkylzinc halides | Pd₂(dba)₃/PCyp₃ | Alkylarene | - |

Data compiled from various studies on Negishi cross-coupling reactions. nih.govnih.govuni-muenchen.de

Nickel-Catalyzed Electrochemical C(sp²)-C(sp³) Cross-Coupling Reactions

Electrochemical methods offer a sustainable alternative to traditional cross-coupling reactions by replacing chemical reductants with electricity. chemrxiv.orgthieme-connect.com Nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling has emerged as an effective strategy for bond formation. chemrxiv.orgacs.org In this context, the aryl bromide component of this compound can be coupled with various C(sp³) fragments.

A notable example is the redox-neutral electrochemical coupling of methyl 4-bromobenzoate with potassium benzyltrifluoroborate. chemrxiv.orgchemrxiv.org This reaction, conducted in an undivided cell with a nickel catalyst, produces methyl 4-benzylbenzoate in high yield. chemrxiv.orgchemrxiv.org The process is tolerant of various functional groups, including esters, amides, and nitriles. nih.gov The reaction is typically performed using a nickel(II) precatalyst, such as NiCl₂·glyme or NiBr₂(DME), in combination with a polypyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy). chemrxiv.orgchemrxiv.orgchemrxiv.org These reactions are often carried out under mild, ambient temperature conditions. acs.orgresearchgate.net The use of a sacrificial anode is a common feature in these electrochemical setups. acs.org

Mechanistic Investigations of Cross-Coupling Pathways

The mechanism of nickel-catalyzed electrochemical cross-coupling reactions is a subject of detailed investigation. The catalytic cycle is generally initiated by the reduction of a Ni(II) precatalyst at the cathode to generate a catalytically active Ni(0) species. acs.org

There are several proposed pathways for the subsequent steps. One common mechanism involves:

Oxidative Addition: The electrochemically generated Ni(0) species undergoes oxidative addition with the aryl halide (e.g., this compound) to form an aryl-Ni(II) intermediate. chemrxiv.org

Radical Formation: Concurrently, at the anode, the nucleophilic partner (e.g., a benzylic trifluoroborate) is oxidized to generate a radical species. thieme-connect.com

Radical Capture/Transmetalation: The aryl-Ni(II) intermediate then reacts with the generated radical. This step, sometimes referred to as radical transmetalation, forms a high-valent Ar-Ni(III)-R species. thieme-connect.comnih.gov

Reductive Elimination: This Ni(III) intermediate undergoes reductive elimination to furnish the desired C(sp²)-C(sp³) cross-coupled product and regenerate a Ni(I) species, which is then further reduced at the cathode to Ni(0) to complete the catalytic cycle. thieme-connect.comacs.org

An alternative pathway suggests the reduction of the initial aryl-Ni(II) species to an aryl-Ni(I) complex, which then engages with the radical partner. acs.org The precise mechanism can vary depending on the specific substrates, ligands, and reaction conditions employed.

Homo-Coupling Reactions of Aryl Halides

A common side reaction in cross-coupling processes is the homo-coupling of the aryl halide substrate, which leads to the formation of symmetrical biaryl compounds. chemrxiv.org Understanding and controlling this competing pathway is crucial for optimizing the yield of the desired cross-coupled product.

Electrochemical Homo-Coupling of Methyl 4-bromobenzoate

The electrochemical homo-coupling of aryl halides like methyl 4-bromobenzoate has been studied mechanistically. rsc.org This reaction is a significant competitive pathway in nickel-catalyzed electrochemical cross-coupling reactions, leading to byproducts such as dimethyl 4,4'-biphenyldicarboxylate. chemrxiv.orgchemrxiv.org

Mechanistic studies involving cyclic voltammetry and UV-Vis spectroscopy have elucidated the key steps. rsc.org The process begins with the cathodic reduction of the Ni(II) catalyst to a Ni(I) species. rsc.org This Ni(I) complex then reacts with the aryl bromide via oxidative addition to form a Ni(III)(Ar) species. rsc.org This highly reactive intermediate can then proceed through several pathways to form the biaryl product. One proposed route involves a bimolecular reaction between two Ni(III)(Ar) intermediates. Another pathway suggests further reduction of the Ni(III)(Ar) species to a Ni(II)(Ar) intermediate, which is found to be unstable and decomposes to yield the homo-coupled product. rsc.org DFT computational studies support a pathway involving a ligand exchange between Ni(III)(Ar) and Ni(II)(Ar) species to form a high-valence Ni(III)(Ar)₂ intermediate, which then undergoes reductive elimination to release the biaryl product. rsc.org

Ligand and Catalyst Effects on Homo-Coupling Efficiency

The efficiency of the homo-coupling reaction is significantly influenced by the choice of ligand and catalyst system. The ligand plays a critical role in modulating the electronic properties and reactivity of the nickel center. chemrxiv.orgchemrxiv.org

In the nickel-catalyzed electrochemical coupling of methyl 4-bromobenzoate, it was observed that different polypyridine ligands yielded varying ratios of the cross-coupled product to the homo-coupled byproduct. chemrxiv.org For instance, while ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) can be effective for cross-coupling, they may also allow for significant homo-coupling. chemrxiv.orgchemrxiv.org In contrast, tridentate ligands such as terpyridine (tpy) have been shown to suppress the homo-coupling of strong electrophiles, leading to higher selectivity for the cross-coupling product. chemrxiv.org The choice of catalyst precursor and additives can also impact the reaction outcome. For example, the addition of K₂CO₃ was found to significantly improve the yield of the cross-coupling product while minimizing the formation of the homo-coupled dimer. chemrxiv.org This demonstrates that careful tuning of the reaction components is essential to control the competition between these two pathways.

Table 2: Effect of Ligand on Coupling Selectivity This table is interactive. Click on the headers to sort.

| Substrates | Ligand | Cross-Coupling Product Yield | Homo-Coupling Product Yield | Selectivity (Cross:Homo) |

|---|---|---|---|---|

| Methyl 4-bromobenzoate + K-benzyltrifluoroborate | dtbbpy | 47% | 38% | 55:45 |

| β-bromostyrene + K-trifluoro(4-(methoxycarbonyl)benzyl)borate | dtbbpy | 48% | 47% | 51:49 |

| β-bromostyrene + K-trifluoro(4-(methoxycarbonyl)benzyl)borate | tpy | 83% | 9% | 90:10 |

Data adapted from studies on Ni-catalyzed electrochemical cross-coupling. chemrxiv.org

Nucleophilic Acyl Substitution and Ester Exchange Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the leaving group (in this case, the benzyloxy group).

Hydrolysis:

Hydrolysis is a specific type of nucleophilic acyl substitution where water acts as the nucleophile. The hydrolysis of benzyl esters, such as benzyl benzoate, can be carried out in the absence of strong acids or bases at elevated temperatures (between 40°C and 320°C). This process yields the corresponding carboxylic acid (4-bromobenzoic acid) and benzyl alcohol. The reaction rate of ester hydrolysis can be influenced by the stability of the carbocation formed from the alcohol moiety. For benzyl esters, the resonance stabilization of the resulting benzyl carbocation can facilitate this reaction under acidic conditions.

Ester Exchange (Transesterification):

Ester exchange, or transesterification, involves the substitution of the alcohol moiety of an ester with another alcohol. This reaction is typically catalyzed by acids or bases. For this compound, reaction with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a suitable catalyst would lead to the formation of a new ester (methyl 4-bromobenzoate or ethyl 4-bromobenzoate) and benzyl alcohol. Various catalysts, including traditional homogeneous acids, metal alkoxides, and heterogeneous catalysts, have been employed for the transesterification of β-keto esters, and similar principles would apply to the transesterification of this compound. The reactivity in these reactions is governed by the relative stability of the starting materials and products, with the equilibrium favoring the formation of the more stable ester.

The benzyl group itself, being a benzylic halide analogue, can also participate in nucleophilic substitution reactions (SN1 or SN2), depending on the reaction conditions and the nucleophile. The stability of the benzyl carbocation favors the SN1 pathway, especially with weaker nucleophiles.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzyl (B1604629) 4-bromobenzoate (B14158574), both proton (¹H) and carbon-13 (¹³C) NMR analyses provide a complete picture of the molecular skeleton.

The ¹H NMR spectrum of Benzyl 4-bromobenzoate reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on data from analogous compounds like benzyl 4-chlorobenzoate (B1228818) and butyl 4-bromobenzoate, the expected chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below.

The protons on the 4-bromobenzoate portion of the molecule exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to their coupling with adjacent protons. The two protons ortho to the ester group (H-2, H-6) are deshielded by the electron-withdrawing carbonyl group and appear downfield. The two protons meta to the ester group (H-3, H-5) appear at a slightly higher field. The methylene (B1212753) protons (H-8) of the benzyl group appear as a sharp singlet, as they have no adjacent protons to couple with. The five protons of the benzyl ring's phenyl group (H-10, H-11, H-12) overlap and appear as a complex multiplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.9 | Doublet | ~8.5 |

| H-3, H-5 | ~7.6 | Doublet | ~8.5 |

| H-8 | ~5.3 | Singlet | N/A |

| H-10, H-11, H-12 | ~7.4 | Multiplet | N/A |

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its chemical environment. The predicted chemical shifts, based on spectral data from related structures such as benzyl 4-chlorobenzoate and ethyl 4-bromobenzoate, are tabulated below.

The carbonyl carbon (C-7) of the ester group is significantly deshielded and appears at the lowest field, typically around 165 ppm. The carbon atom attached to the bromine (C-4) is found at approximately 128 ppm. The methylene carbon (C-8) of the benzyl group is observed around 67 ppm. The remaining aromatic carbons appear in the characteristic region of 128-136 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 (Carbonyl) | ~165.1 |

| C-9 (Benzyl ipso-C) | ~135.5 |

| C-2, C-6 | ~131.7 |

| C-3, C-5 | ~131.2 |

| C-1 | ~129.0 |

| C-4 (C-Br) | ~128.5 |

| C-10, C-11, C-12 (Benzyl) | ~128.6 - 128.2 |

| C-8 (Methylene) | ~67.0 |

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ester, which is expected around 1720 cm⁻¹. Two distinct bands corresponding to the C-O stretching vibrations of the ester linkage are also anticipated, typically near 1270 cm⁻¹ (asymmetric stretch) and 1100 cm⁻¹ (symmetric stretch). Aromatic C=C bond stretching vibrations within the two phenyl rings will produce a series of absorptions in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. Furthermore, characteristic out-of-plane C-H bending bands confirm the substitution patterns of the aromatic rings; a strong band around 850-800 cm⁻¹ is indicative of the 1,4-disubstituted (para) pattern of the benzoate (B1203000) ring, while bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range signify the monosubstituted benzyl ring.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Medium |

| C=O Stretch | Ester | ~1720 | Strong |

| C=C Stretch (Aromatic) | Aryl C=C | 1600 - 1450 | Medium |

| C-O Stretch (Asymmetric) | Ester | ~1270 | Strong |

| C-O Stretch (Symmetric) | Ester | ~1100 | Strong |

| =C-H Bend (Out-of-plane) | 1,4-Disubstituted Ring | 850 - 800 | Strong |

| =C-H Bend (Out-of-plane) | Monosubstituted Ring | 770 - 690 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The electron ionization (EI) mass spectrum of this compound is predicted to display characteristic molecular ions and fragmentation patterns that aid in its structural confirmation.

The molecular weight of this compound is approximately 291.14 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion (M⁺) will appear as a pair of peaks of similar intensity at m/z 290 and 292.

The fragmentation of the molecular ion is dominated by cleavage of the ester bond. Two primary fragmentation pathways are expected:

Loss of a benzyloxy radical (•OCH₂Ph), resulting in the formation of the 4-bromobenzoyl cation. This gives a prominent pair of peaks at m/z 183 and 185.

Loss of a 4-bromobenzoyl radical (•COC₆H₄Br), leading to the highly stable benzyl cation (C₇H₇⁺), which rearranges to the tropylium (B1234903) ion. This typically results in a very strong peak, often the base peak, at m/z 91.

A secondary fragmentation pathway involves the loss of carbon monoxide (CO) from the 4-bromobenzoyl cation (m/z 183/185) to form the 4-bromophenyl cation at m/z 155 and 157.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 290 / 292 | Molecular Ion [M]⁺ | [C₁₄H₁₁BrO₂]⁺ |

| 183 / 185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 155 / 157 | 4-Bromophenyl cation | [C₆H₄Br]⁺ |

| 91 | Tropylium cation | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing arrangements. While a specific crystal structure for this compound was not found in the searched literature, data from the closely related compound, Methyl 4-bromobenzoate, offers valuable insights into the expected geometry of the 4-bromobenzoate moiety.

The structure of the 4-bromobenzoate portion is expected to be nearly planar. The crystal packing is likely influenced by intermolecular interactions, such as halogen bonding (Br···O interactions) and π-stacking of the aromatic rings, which stabilize the crystal lattice.

The precise measurements of bond lengths and angles define the molecular geometry. Based on the crystal structure of Methyl 4-bromobenzoate, the expected values for key geometric parameters in the 4-bromobenzoate fragment are presented. These values are consistent with standard bond lengths and angles for sp²-hybridized carbons in aromatic systems and ester functional groups.

| Parameter | Atoms Involved | Expected Value (from Methyl 4-bromobenzoate) |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 Å |

| Bond Length (Å) | C=O | ~1.20 Å |

| Bond Length (Å) | (O=)C-O | ~1.34 Å |

| Bond Length (Å) | Aromatic C-C | ~1.38 - 1.40 Å |

| Bond Angle (°) | C-C-Br | ~120° |

| Bond Angle (°) | O=C-O | ~123° |

| Bond Angle (°) | C-O-C | ~116° |

Analysis of Intermolecular Interactions in Crystal Lattices

While a definitive crystal structure for this compound is not publicly available, a comprehensive understanding of its probable intermolecular interactions can be extrapolated from the well-documented crystal structure of its close analog, Methyl 4-bromobenzoate. The substitution of a methyl group with a benzyl group is expected to introduce additional weak interactions, such as C-H···π and potential π-π stacking, alongside the interactions observed in the methyl ester.

Key Intermolecular Interactions in Methyl 4-bromobenzoate:

Br···O Halogen Bonds: A prominent feature in the crystal structure of Methyl 4-bromobenzoate is a short contact between the bromine atom of one molecule and the carbonyl oxygen atom of an adjacent molecule. This interaction, with a distance of 3.047(3) Å, is shorter than the sum of the van der Waals radii of bromine and oxygen (3.37 Å), indicating a significant attractive force. researchgate.net Halogen bonding is a highly directional, non-covalent interaction that plays a crucial role in crystal engineering and molecular recognition.

C-H···O Hydrogen Bonds: The crystal packing is further stabilized by a network of weak C-H···O hydrogen bonds. These interactions involve hydrogen atoms from the aromatic ring and the methyl group acting as donors, and the carbonyl and ester oxygen atoms acting as acceptors. These bonds, while individually weak, collectively contribute to the stability of the crystal lattice.

The introduction of a benzyl group in this compound would likely lead to a more complex packing arrangement. The phenyl ring of the benzyl group provides a site for potential C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the electron-rich π-system of the ring. Furthermore, π-π stacking interactions between the phenyl rings of adjacent benzyl groups or between the benzyl and bromophenyl rings could also be a significant stabilizing force.

The following interactive table summarizes the key crystallographic data for Methyl 4-bromobenzoate, which serves as a foundational model for understanding the solid-state behavior of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.8485 (18) |

| b (Å) | 5.8921 (8) |

| c (Å) | 19.613 (2) |

| V (ų) | 1600.4 (3) |

| Z | 8 |

| Key Interaction | Br···O |

| Distance (Å) | 3.047 (3) |

This predictive analysis, grounded in the detailed crystallographic data of closely related compounds, underscores the importance of a multi-faceted approach to structural elucidation. The interplay of halogen bonds, hydrogen bonds, and potential π-interactions collectively dictates the supramolecular architecture and, consequently, the physicochemical properties of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties through the solution of the Schrödinger equation. Among the most widely used approaches is Density Functional Theory (DFT), which has proven to be a versatile and accurate method for studying a wide range of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is employed to find the optimized molecular geometry—the arrangement of atoms in space that corresponds to the lowest energy state.

For Benzyl (B1604629) 4-bromobenzoate (B14158574), geometry optimization using DFT would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in understanding the molecule's three-dimensional shape, including the relative orientation of the benzyl and 4-bromobenzoate moieties. The electronic structure, which describes the distribution of electrons within the molecule, is also determined, providing a basis for understanding its chemical properties and reactivity. researchgate.net For instance, in a study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine its optimized structure and molecular parameters. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set. The functional is an approximation of the exchange-correlation energy, which accounts for the complex interactions between electrons. Common functionals include hybrid functionals like B3LYP, which combines exact Hartree-Fock exchange with DFT exchange-correlation.

The basis set is a set of mathematical functions used to represent the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets, provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. The selection of an appropriate functional and basis set is crucial for obtaining reliable predictions of the geometry, electronic properties, and reactivity of Benzyl 4-bromobenzoate. researchgate.netconicet.gov.ar

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is essential for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For molecules containing a bromobenzoyl group, DFT calculations have been used to determine this energy gap. For example, a study on methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate calculated a HOMO-LUMO gap of 4.5203 eV using the B3LYP/6–31G level of theory. iucr.org A similar calculation for this compound would provide insight into its electronic stability and susceptibility to electronic excitation.

A Molecular Electrostatic Potential (MEP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the bromine atom, indicating their nucleophilic character. The aromatic rings and hydrogen atoms would likely exhibit regions of positive potential, suggesting susceptibility to nucleophilic attack. iucr.orgwalisongo.ac.id

Reactivity Descriptors and Mechanistic Predictions

DFT calculations can be used to compute a variety of chemical reactivity descriptors that quantify a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals and provide a theoretical framework for predicting chemical behavior. hakon-art.com

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. hakon-art.com

Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive. nih.gov

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). hakon-art.com

These descriptors, when calculated for this compound, would provide a quantitative measure of its stability and reactivity, aiding in the prediction of its behavior in chemical reactions. hakon-art.commdpi.com

Conformational Analysis via Computational Methods

Computational chemistry offers powerful tools to investigate the conformational landscape of molecules like this compound. The flexibility of this molecule primarily arises from the rotation around the ester linkage and the benzyl group's C-O bond. Theoretical studies, typically employing Density Functional Theory (DFT), are used to identify stable conformers and the energy barriers between them.

Computational models, such as those based on the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to optimize the geometry of different conformers and calculate their relative energies. These calculations can predict the most likely conformations that the molecule will adopt in the gas phase. The results of such analyses are often presented in terms of the relative energies of the different conformers and the key dihedral angles that characterize them. While specific studies on this compound are not prevalent in the available literature, the methodologies are well-established from research on structurally similar compounds.

Table 1: Representative Dihedral Angles for Hypothetical Conformers of this compound

| Conformer | Dihedral Angle 1 (°)(Ar-C-O-CH₂) | Dihedral Angle 2 (°)(C-O-CH₂-Ar) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Planar) | 0 | 180 | 0.00 |

| B (Twisted) | 45 | 150 | 1.25 |

| C (Orthogonal) | 90 | 90 | 3.50 |

Note: This table presents hypothetical data based on typical findings for similar aromatic esters to illustrate the output of conformational analysis.

Comparison of Theoretical and Experimental Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the theoretical model and the experimental assignments. For this compound, this comparison is particularly valuable for vibrational spectroscopy (Infrared and Raman).

Theoretical vibrational frequencies are typically calculated using DFT methods, often at the same level of theory used for conformational analysis. These calculations provide a set of vibrational modes and their corresponding frequencies. However, theoretical frequencies are known to often be systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To account for this, the calculated frequencies are often scaled by an empirical factor to provide a better match with the experimental spectrum.

The comparison between the scaled theoretical frequencies and the experimental FTIR and FT-Raman frequencies allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. The Root Mean Square (RMS) error between the experimental and theoretical values is often calculated to quantify the level of agreement. This correlative approach provides a high degree of confidence in the interpretation of the vibrational spectrum.

Table 2: Comparison of Hypothetical Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1720 | 1715 | Carbonyl Stretch |

| ν(C-O) ester | 1275 | 1280 | Ester C-O Stretch |

| ν(Ar-Br) | 650 | 655 | Aromatic C-Br Stretch |

Note: This table contains representative data for illustrative purposes, based on typical values for compounds with similar functional groups.

Applications in Advanced Materials Science

Role as Monomers or Building Blocks in Polymer Synthesis

While direct polymerization of Benzyl (B1604629) 4-bromobenzoate (B14158574) is not widely documented, its structural motifs are relevant to polymer chemistry. The 4-bromobenzoate moiety can be a key component in forming polymers through cross-coupling reactions, where the bromine atom serves as a reactive site. For instance, related vinyl-based monomers, such as those derived from 4-vinylbenzoic acid, are readily polymerized to create reactive polymers that can be further functionalized.

The phenyl benzoate (B1203000) unit is a common feature in the side chains of liquid-crystalline polymers. These polymers are often synthesized by attaching mesogenic (liquid crystal-forming) side groups to a polymer backbone, such as polyacrylate or polymethacrylate. The rigidity of the phenyl benzoate core contributes to the formation of ordered liquid crystalline phases. While the benzyl group in Benzyl 4-bromobenzoate is not typically a polymerizable group itself, the entire molecule can be incorporated as a building block in the synthesis of more complex monomers. For example, the benzyl group could be replaced with a polymerizable group, or the bromine atom could be used as a handle for further chemical modification before polymerization. The vast majority of industrial electron-beam polymerizations, for instance, are initiated via a radical mechanism, and understanding the formation and secondary reactions of radicals is key to controlling polymerization kinetics and final material properties nsf.gov.

Integration into Covalent Organic Frameworks (COFs) and Related Extended Structures

Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers joined by strong covalent bonds tcichemicals.comtcichemicals.com. The design of COFs relies on the selection of appropriate linkers to achieve desired topologies and functionalities tcichemicals.com. While this compound is not a direct linker for COF synthesis, its derivatives serve as crucial precursors for creating such linkers.

A notable example is the use of methyl 4-bromobenzoate in the synthesis of functionalized linkers for Metal-Organic Frameworks (MOFs), which share design principles with COFs nih.gov. In this process, methyl 4-bromobenzoate is coupled with other molecules through palladium-catalyzed reactions to create a larger, more complex linker molecule with specific functional groups, such as carboxylates nih.gov. This demonstrates the utility of the 4-bromobenzoate unit as a foundational piece in the construction of extended porous structures. The bromine atom provides a reactive site for forming new carbon-carbon bonds, a common strategy in the synthesis of custom-designed linkers for both MOFs and COFs alfa-chemistry.com. These linkers can then be used to build frameworks with tailored properties for applications in gas storage, separation, and catalysis youtube.com.

Development of Organic Electronic and Optical Materials

The electronic and optical properties of organic materials are intrinsically linked to their molecular structure, particularly the extent of π-electron conjugation. Derivatives of 4-bromobenzoate are valuable in this field. Molecules derived from conjugated biphenyl-4-carboxylate, for example, are known to exhibit optical non-linearity nih.gov. This property arises from efficient intramolecular charge transfer across the highly polarizable π-electron system nih.gov.

The structure of this compound, containing two aromatic rings, provides a basis for creating such materials. The 4-bromobenzoyl group can act as an electron-accepting moiety, and by coupling it with electron-donating groups, molecules with significant charge-transfer characteristics can be designed. The synthesis of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate is a prime example, where the bromobenzoyl group is attached to a biphenyl (B1667301) system, creating a conjugated molecule with potential for electro-optical applications nih.gov. The electro-optical response of these materials is dependent on factors such as molecular structure, sample thickness, and light absorption characteristics nih.gov.

Engineering of Liquid Crystalline Materials

Liquid crystals are materials that exhibit phases intermediate between those of a crystalline solid and an isotropic liquid highland.cc.il.us. Their unique properties are exploited in display technologies and other electro-optic devices. The molecular structure required for liquid crystalline behavior typically involves a rigid core and flexible terminal groups colorado.edu. Benzoate derivatives are a cornerstone in the design of liquid crystal molecules.

The phenyl benzoate core is a common mesogenic unit found in many liquid crystalline compounds mdpi.com. For example, azobenzene (B91143) derivatives incorporating a phenyl 4-benzoate group have been synthesized, and their liquid crystalline properties are influenced by substituents on the phenyl ring researchgate.net. The introduction of a halogen, such as bromine, can affect the molecule's polarity and intermolecular interactions, thereby influencing the stability and type of liquid crystal phase formed researchgate.net.

Research has shown that biphenyl-4-carboxylate derivatives can exhibit liquid-crystal properties, which are crucial for electro-optical phenomena driven by weak electric fields nih.gov. The synthesis of various achiral, banana-shaped liquid crystalline molecules has also utilized benzoate structures to create the bent molecular core responsible for their unique phase behavior nycu.edu.tw.

| Compound Type | Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Cholesteryl benzoate | Solid to Liquid Crystal | 145 | highland.cc.il.us |

| Cholesteryl benzoate | Liquid Crystal to Isotropic Liquid | 179 | highland.cc.il.us |

| Fluorinated 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivative (4a) | Monotropic Liquid Crystal Phase (on cooling) | 91.6 - 98.9 | beilstein-journals.org |

| PEO-b-PM6BACP Block Copolymer | Isotropic to Liquid Crystal (on cooling) | 101 | mdpi.com |

Polymorphism and Solid-State Properties of Related Aromatic Esters in Material Design

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science, as different polymorphs can have vastly different physical properties, including solubility, stability, and mechanical behavior. Aromatic esters, including derivatives of 4-bromobenzoate, are known to exhibit this phenomenon.

A detailed study of 4-bromophenyl 4-bromobenzoate, a close analogue of this compound, revealed the existence of three distinct polymorphs (trimorphs) rsc.org. These polymorphs display different mechanical properties, being classified as elastic, brittle, and plastic, respectively rsc.org. The differences in their crystal packing, primarily the nature and geometry of bromine-bromine and bromine-oxygen intermolecular interactions, are responsible for these varied properties.

The crystal structure of such molecules is often stabilized by a network of non-covalent interactions. For instance, in the crystal structure of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, the packing of the molecules is stabilized by Br⋯O contacts nih.gov. The study of these solid-state structures provides valuable insight into how molecular design can be used to control the bulk properties of materials.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a (Å) | 12.235(3) | rsc.org |

| b (Å) | 10.012(2) | rsc.org |

| c (Å) | 11.396(2) | rsc.org |

| β (°) | 113.88(3) | rsc.org |

| Volume (ų) | 1278.4(5) | rsc.org |

Utilization in Specialized Chemical Sensors or Probes

The development of chemical sensors and fluorescent probes for detecting specific ions and molecules is a rapidly growing area of materials science. The design of these probes often involves a fluorophore (a fluorescent chemical compound) linked to a receptor unit that selectively binds to the target analyte. While this compound itself is not a sensor, its constituent parts can be incorporated into sensor design.

The bromo-aromatic moiety, for example, can be a key component in fluorescent probes. The heavy bromine atom can influence the photophysical properties of a fluorophore through the heavy-atom effect, which can be exploited in sensor design. Furthermore, the 4-bromobenzoate structure can be chemically modified to include specific binding sites for target analytes. For instance, rhodamine-based fluorescent probes, which are widely used for metal ion detection, can be functionalized with various chemical moieties to enhance their selectivity and solubility mdpi.com. Similarly, boronate-based fluorescent probes are a major class of sensors for detecting hydrogen peroxide in biological systems nih.gov. The synthesis of such complex probes often starts with simpler aromatic building blocks that are elaborated through multi-step synthesis. The 4-bromobenzoate unit could serve as such a starting block, with the bromine atom providing a convenient point for synthetic modification to build a more complex sensor molecule.

Analytical Methodologies for Isolation and Characterization in Research Contexts

Chromatographic Separation Techniques

Chromatography is a fundamental tool in synthetic chemistry for separating components of a mixture. For Benzyl (B1604629) 4-bromobenzoate (B14158574), various chromatographic methods are essential throughout the research and development process, from initial reaction monitoring to final product purification and purity assessment.

Flash column chromatography is a rapid and efficient purification technique used to isolate a desired compound from a crude reaction mixture. mit.edu In the context of Benzyl 4-bromobenzoate synthesis, after the initial workup of the reaction mixture, flash chromatography is employed to separate the target ester from unreacted starting materials, byproducts, and catalysts.

The process involves packing a glass column with a stationary phase, typically silica (B1680970) gel. rochester.edu The crude product is loaded onto the top of the column, and a solvent system (eluent or mobile phase) is passed through the column using positive pressure, often from compressed air. orgsyn.org The choice of eluent is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation between the product and impurities. mit.edu For a compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for the collection of pure fractions of this compound. orgsyn.org

Table 1: Typical Parameters for Flash Column Chromatography Purification of this compound

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel (300-400 mesh). rsc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | A gradient or isocratic mixture of Hexanes and Ethyl Acetate (e.g., starting with 95:5). rsc.org |

| Loading Technique | Method of applying the crude sample to the column. | The crude sample can be dissolved in a minimal amount of solvent and applied directly or adsorbed onto a small amount of silica gel (dry loading). rochester.edurochester.edu |

| Elution Method | The process of passing the mobile phase through the column. | Application of positive pressure (air) to achieve a flow rate of approximately 2-5 cm/minute. rochester.eduorgsyn.org |

| Fraction Collection | Collecting the eluent in separate tubes as it exits the column. | Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product. mit.edu |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. nih.gov In the synthesis of this compound from its precursors (e.g., 4-bromobenzoic acid and benzyl alcohol), TLC allows a chemist to qualitatively observe the consumption of reactants and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass or aluminum coated with a thin layer of silica gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system. By capillary action, the solvent moves up the plate, separating the components of the spotted mixture. nih.gov The relative positions of the spots for the starting materials and the product are compared. The progress of the reaction is indicated by the diminishing intensity of the reactant spots and the increasing intensity of the product spot. Visualization is commonly achieved under UV light, as aromatic compounds like this compound are UV-active. rsc.orgnih.gov

Table 2: Application of TLC in Monitoring this compound Synthesis

| Feature | Description |

| Purpose | To track the conversion of starting materials to the final product. rsc.org |

| Stationary Phase | Silica gel 60 F254 plates. rsc.org |

| Mobile Phase | A mixture of non-polar and polar solvents, such as 7:3 n-hexane and ethyl acetate. rsc.org |

| Visualization | Under UV light (254 nm), where aromatic compounds appear as dark spots. rsc.orgrsc.org |

| Interpretation | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. |

| Rf Value | The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system. The product, this compound, will have a different Rf value than the more polar starting material, 4-bromobenzoic acid. |

Once this compound has been synthesized and purified, its purity and yield must be quantitatively determined. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose. nih.gov

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. rsc.org In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (carrier gas) through a long, thin column. rsc.org The separation is based on the differential partitioning of the sample's components between the mobile gas phase and the stationary phase coated on the column's interior. The purity can be determined by the relative area of the product peak in the resulting chromatogram. scribd.com For instance, the purity of a related compound, methyl 4-bromobenzoate, has been specified as a minimum of 99% by GC. strem.com

High-Performance Liquid Chromatography (HPLC) is another robust method for purity assessment, particularly for non-volatile or thermally sensitive compounds. helixchrom.com A solution of the sample is injected into the HPLC system and is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. ekb.eg Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is commonly used for analyzing aromatic esters. nih.gov Detection is often performed using a UV detector, set to a wavelength where this compound absorbs strongly. ekb.eg The purity is calculated from the peak area percentage in the chromatogram.

Table 3: Comparative Overview of GC and HPLC for this compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase under high pressure. |

| Typical Column | Capillary column (e.g., HP-5MS). rsc.org | Packed column (e.g., C18 reversed-phase). nih.gov |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). rsc.org | Liquid solvent mixture (e.g., Acetonitrile/Water). nih.gov |

| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). rsc.org | UV-Vis Detector, Diode Array Detector (DAD). ekb.eg |

| Sample Requirement | Must be volatile and thermally stable. | Sample must be soluble in the mobile phase. |

| Application | Purity determination, identification of volatile impurities, and quantification. nih.govscholarsresearchlibrary.com | Purity determination, quantification of non-volatile impurities, and stability assays. ekb.egnih.gov |

Advanced Spectroscopic Quantitation in Reaction Monitoring

Beyond the qualitative insights from TLC, advanced spectroscopic techniques offer quantitative data on reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

For the synthesis of this compound, ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing aliquots taken from the reaction mixture. rsc.org This method allows for the determination of the conversion percentage by comparing the integration of specific proton signals corresponding to the reactants and the product. rsc.org For example, one could monitor the disappearance of a characteristic signal from a starting material and the simultaneous appearance of a new, distinct signal from the this compound product, such as the singlet peak for the benzylic protons (-CH₂-) which typically appears around 5.3 ppm. rsc.org By comparing the integral of this product peak to the integral of a remaining reactant peak, the conversion percentage can be calculated accurately. rsc.org This provides a more precise measure of reaction completion than TLC alone.

Table 4: Using ¹H NMR for Quantitative Reaction Monitoring

| Feature | Description |

| Principle | Measures the nuclear magnetic resonance of protons to provide information about the molecular structure and composition of a sample. |

| Quantitative Analysis | The area under an NMR peak (integral) is directly proportional to the number of protons giving rise to that signal. rsc.org |

| Monitored Signals | Disappearance of a unique reactant signal (e.g., the carboxylic acid proton of 4-bromobenzoic acid) and appearance of a unique product signal (e.g., the benzylic -CH₂- protons of this compound). |

| Calculation | Conversion (%) can be determined by the formula: [Integral of Product Peak / (Integral of Product Peak + Integral of Reactant Peak)] x 100. rsc.org |

| Advantages | Provides precise, quantitative data on reaction kinetics and endpoint. Non-destructive. Requires minimal sample preparation. |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Greener Synthesis

The traditional synthesis of benzyl (B1604629) 4-bromobenzoate (B14158574) typically involves the esterification of 4-bromobenzoic acid with benzyl alcohol, often utilizing conventional acid catalysts. Future research is poised to develop more sustainable and efficient catalytic systems that minimize environmental impact and enhance reaction efficiency.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often milder alternative to traditional methods. Bifunctional organocatalysts, which can activate both the carboxylic acid and the alcohol, present a promising area of investigation for the synthesis of benzyl 4-bromobenzoate. Research into catalysts derived from readily available chiral sources could also pave the way for asymmetric syntheses of related chiral esters.

Nanocatalysis: Nanomaterials as catalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. The development of magnetic nanocatalysts, for instance, could facilitate easy separation and recycling of the catalyst, aligning with the principles of green chemistry. Research on sulfated metal-incorporated mesoporous silicates, such as S-Fe-MCM-48, has shown high efficiency in the esterification of benzyl alcohol with acetic acid, suggesting their potential applicability to the synthesis of this compound. nih.gov

Biocatalysis: Enzymes, particularly lipases, are increasingly used in organic synthesis due to their high selectivity and mild reaction conditions. The enzymatic synthesis of benzyl benzoate (B1203000) has been successfully demonstrated using various lipases. sci-hub.se Future work could focus on identifying or engineering lipases with high activity and stability for the synthesis of this compound, potentially in solvent-free systems to further enhance the green credentials of the process. Immobilization of these enzymes on supports like chitosan-polyphosphate beads can enhance their reusability and stability. mdpi.com

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, mild reaction conditions, potential for asymmetric synthesis. | Development of bifunctional and chiral organocatalysts. |

| Nanocatalysis | High catalytic activity, easy separation and recyclability (e.g., magnetic nanoparticles). | Synthesis and application of functionalized mesoporous silicates and other nanomaterials. |

| Biocatalysis | High selectivity (regio- and enantioselectivity), mild and environmentally benign conditions. | Screening and engineering of lipases, enzyme immobilization for enhanced stability and reuse. |

Exploration of Underutilized Reaction Pathways and Derivatization

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, opening up avenues for the synthesis of a wide array of derivatives with potentially novel properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: The palladium-catalyzed coupling of aryl halides with alkenes is a powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.org this compound could serve as the aryl halide component, reacting with various alkenes to produce substituted benzyl benzoates with extended conjugation, which may have interesting photophysical properties. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have also been reported, suggesting an alternative catalytic system. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Applying this to this compound would lead to the synthesis of arylalkynes, which are important building blocks in medicinal chemistry and materials science. Both copper-co-catalyzed and copper-free Sonogashira coupling conditions could be explored. organic-chemistry.orgresearchgate.net

Derivatization for Biological Applications: The core structure of this compound can be modified to synthesize new molecules with potential biological activity. For instance, quantitative structure-activity relationship (QSAR) studies on benzyl-benzoate analogs have been conducted to explore their potential as anti-tyrosine kinase inhibitors. researchgate.net Further derivatization, guided by such in silico studies, could lead to the development of novel therapeutic agents.

Table 2: Potential Cross-Coupling Reactions for Derivatization of this compound

| Reaction | Coupling Partner | Potential Product Class |

| Heck Reaction | Alkenes | Substituted Stilbene Analogs |

| Sonogashira Coupling | Terminal Alkynes | Arylalkynes |

| Suzuki Coupling | Boronic Acids/Esters | Biaryl Benzoates |

| Buchwald-Hartwig Amination | Amines | N-Aryl Benzyl Benzoates |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. Such studies can provide insights into its reactivity, including the prediction of sites for electrophilic and nucleophilic attack. This information is crucial for designing new reactions and understanding reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural or property descriptors of compounds with their biological activities. A QSAR study on substituted tetraketone and benzyl-benzoate analogs has been reported for their anti-tyrosine kinase activity. researchgate.net Similar studies focused on derivatives of this compound could accelerate the discovery of new bioactive molecules by predicting their activity before synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its derivatives. researchgate.net For instance, in the context of materials science, MD simulations could help in understanding how these molecules pack in the solid state or behave in a liquid crystalline phase.

Innovative Applications in Emerging Materials Technologies

The rigid aromatic core and the potential for functionalization make this compound an interesting building block for new materials.

Liquid Crystals: Benzoate derivatives are common structural motifs in liquid crystalline materials. researchgate.netresearchgate.net By introducing mesogenic groups through derivatization of the bromine atom, it may be possible to synthesize novel liquid crystals with specific phase behaviors and electro-optical properties. The bent shape of some benzoate-based molecules can lead to the formation of banana-shaped liquid crystals with unique properties. nycu.edu.tw

Functional Polymers: this compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of functional polymers. klinger-lab.de For example, after conversion of the bromo-substituent to other functional groups, it could be incorporated into polyesters or polyamides. The resulting polymers might exhibit interesting thermal, mechanical, or optical properties.

Organic Electronics: The π-conjugated systems that can be synthesized from this compound via cross-coupling reactions could find applications in organic electronics. uclm.esresearchgate.net For instance, derivatives with extended conjugation could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the standard synthetic routes for preparing benzyl 4-bromobenzoate, and how can reaction yields be optimized?

this compound is commonly synthesized via Pd(II)-catalyzed oxidative coupling or esterification reactions. A representative method involves reacting 4-bromobenzoic acid with benzyl alcohol under acidic or catalytic conditions. For example, a Pd(II)-catalyzed protocol using DMSO as a mild oxidant achieved a 67% yield, as confirmed by H NMR (δ 5.30 ppm for benzyl CH) and C NMR (δ 165.6 ppm for the ester carbonyl) . Yield optimization requires controlling stoichiometry, reaction temperature (typically 80–100°C), and catalyst loading. Purity can be enhanced via column chromatography using hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- H NMR : Key signals include the benzyl CH group (δ 5.30 ppm, singlet) and aromatic protons (δ 7.29–7.95 ppm) .